molecular formula C14H12O3 B1302209 4-(3-methoxyphenyl)benzoic Acid CAS No. 5783-36-8

4-(3-methoxyphenyl)benzoic Acid

Cat. No. B1302209
CAS RN: 5783-36-8
M. Wt: 228.24 g/mol
InChI Key: OAMJQKDGQYAQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the potassium salt of 3-methoxy benzoic acid undergoes selective deprotonation at the para position when treated with n-butyl lithium–potassium tert-butoxide, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . Another related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was synthesized from 4-methoxyphenylhydrazine with good yield . These studies demonstrate the reactivity of methoxyphenyl benzoic acids and their derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3-methoxyphenyl)benzoic acid has been analyzed using various techniques. X-ray diffraction studies have been used to determine the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide , and a similar approach was used for 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid . These studies provide detailed information on the molecular geometry and crystal packing of methoxyphenyl-containing compounds.

Chemical Reactions Analysis

The Mitsunobu reaction, which involves the inversion of a secondary alcohol to give an ester, was performed using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent . This reaction showcases the versatility of benzoic acid derivatives in organic synthesis. Additionally, the synthesis of azo-benzoic acids demonstrated acid-base dissociation and azo-hydrazone tautomerism in solution , indicating the dynamic behavior of benzoic acid derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound have been studied using spectroscopic and computational methods. For example, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were calculated using density functional theory (DFT) . The nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid were attributed to a small energy gap between the frontier molecular orbitals . These studies provide a comprehensive understanding of the electronic structure and reactivity of methoxyphenyl benzoic acid derivatives.

Scientific Research Applications

1. Antioxidant Properties

A study on phenyl ether derivatives from the marine-derived fungus Aspergillus carneus revealed the isolation of compounds structurally related to 4-(3-methoxyphenyl)benzoic Acid. One of these compounds demonstrated strong antioxidant activity, suggesting potential applications of similar compounds in antioxidant research (Lan-lan Xu et al., 2017).

2. Luminescent Properties in Lanthanide Complexes

Research on lanthanide 4-benzyloxy benzoates, which include derivatives of this compound, indicates their use in studying photophysical properties. These compounds have been used to explore the influence of electron-releasing or withdrawing substituents on the luminescent properties of lanthanide complexes (S. Sivakumar et al., 2010).

3. Fluorescence Spectroscopy

A study involving 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes, which are structurally related to this compound, utilized these compounds to investigate the energy-transfer pathway in luminescent lanthanide complexes. This research demonstrates the utility of such compounds in fluorescence spectroscopy and photophysical studies (Yong Hee Kim et al., 2006).

4. Chemical Synthesis and Reactivity

A study focused on the synthesis of p-aminobenzoic acid diamides based on derivatives of this compound. This research highlights the role of these compounds in chemical synthesis, offering insights into their reactivity and potential applications in creating new chemical entities (A. A. Agekyan et al., 2015).

5. Hypervalent Iodine Reagents in Organic Synthesis

The use of 3-(dichloroiodo)benzoic acid, a compound related to this compound, in the synthesis of recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds, demonstrates the potential applications of similar compounds in organic synthesis (M. Yusubov et al., 2004).

6. Dopants in Polyaniline Synthesis

A study on benzoic acid and its derivatives, including compounds similar to this compound, explored their use as dopants in the synthesis of polyaniline. This highlights the compound's potential application in the field of conductive polymers and materials science (C. A. Amarnath et al., 2005).

Safety and Hazards

4-(3-methoxyphenyl)benzoic Acid may cause skin irritation and serious eye damage. It may also cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled. It is harmful to aquatic life .

Mechanism of Action

Target of Action

The primary targets of 4-(3-methoxyphenyl)benzoic Acid, also known as 3’-Methoxy-biphenyl-4-carboxylic acid, are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, such as triple-negative breast cancer .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) through a process known as molecular docking . This interaction leads to the inhibition of these receptors, thereby preventing the progression of the cancer . The binding of the compound to these receptors is facilitated by its strong electronic characteristics .

Biochemical Pathways

The compound affects the EGFR and VEGFR-2 pathways . These pathways are involved in cell proliferation and angiogenesis, respectively. By inhibiting these receptors, the compound disrupts these pathways, leading to a halt in cancer progression .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties. It meets the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness requirements without any violations of Lipinski’s rule of five . This suggests that the compound has good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cancer progression . By binding to and inhibiting EGFR and VEGFR-2, the compound prevents the proliferation of cancer cells and the formation of new blood vessels, which are necessary for tumor growth .

Biochemical Analysis

Biochemical Properties

4-(3-Methoxyphenyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 monooxygenases, specifically the CYP199A4 enzyme from Rhodopseudomonas palustris . The interaction involves the binding of this compound to the active site of the enzyme, which can lead to oxidative demethylation. The aromatic oxidation of this compound by CYP199A4 is not efficient .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of this compound with cytochrome P450 enzymes can lead to changes in the metabolic activity of cells, affecting the overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation. This binding can result in oxidative demethylation, altering the chemical structure of the compound and influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can vary, and its degradation products may have different biochemical properties .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. The interaction with cytochrome P450 enzymes is a key aspect of its metabolic pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biochemical activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, where it can exert its biochemical effects .

properties

IUPAC Name

4-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMJQKDGQYAQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374835
Record name 4-(3-methoxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5783-36-8
Record name 4-(3-methoxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5783-36-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-methoxyphenyl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-(3-methoxyphenyl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
4-(3-methoxyphenyl)benzoic Acid
Reactant of Route 4
Reactant of Route 4
4-(3-methoxyphenyl)benzoic Acid
Reactant of Route 5
Reactant of Route 5
4-(3-methoxyphenyl)benzoic Acid
Reactant of Route 6
Reactant of Route 6
4-(3-methoxyphenyl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.